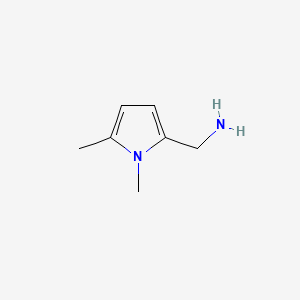

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

Description

(1,5-Dimethyl-1H-pyrrol-2-yl)methylamine (CAS 118799-24-9) is a substituted pyrrole derivative with the molecular formula C₇H₁₂N₂ and a molecular weight of 124.18 g/mol . The compound features a pyrrole ring substituted with methyl groups at the 1- and 5-positions and a methylamine group at the 2-position (SMILES: CC1=CC=C(N1C)CN) . It is commercially available in purities ranging from 90% to 95+% from suppliers such as Thermo Scientific™ and Otto Chemie Pvt Ltd, with applications in organic synthesis and pharmaceutical research .

Properties

IUPAC Name |

(1,5-dimethylpyrrol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMUHAJOXPNPERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118799-24-9 | |

| Record name | (1,5-dimethyl-1H-pyrrol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Research indicates that (1,5-dimethyl-1H-pyrrol-2-yl)methylamine exhibits significant biological activities:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens, indicating potential for use in developing antimicrobial agents .

- Insecticidal Activity : Studies suggest that derivatives of this compound can target nicotinic acetylcholine receptors in insects, making them candidates for pest control applications .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent:

- Monoclonal Antibody Production : Research has shown that related compounds can enhance monoclonal antibody production in cell cultures by modulating metabolic pathways and improving cell viability during production processes .

Case Study 1: Enhancement of Monoclonal Antibodies

A study investigated the effects of this compound on the production of monoclonal antibodies in Chinese hamster ovary (CHO) cells. The results indicated that supplementation with this compound led to a 1.5-fold increase in antibody concentration compared to control conditions while maintaining cell viability .

Case Study 2: Insecticidal Efficacy

Research on structural analogs revealed that modifications to the pyrrole structure could enhance insecticidal potency against common pests like Musca domestica (housefly). The structure–activity relationship analysis identified key features that contribute to increased receptor affinity and efficacy .

Comparison with Similar Compounds

Key Physicochemical Properties:

- Boiling Point: Not explicitly reported in the evidence, but pyrrole derivatives typically exhibit moderate boiling points due to hydrogen-bonding capabilities .

- Hydrogen Bonding: The methylamine group enhances hydrogen-bond donor/acceptor capacity, influencing crystal packing and intermolecular interactions .

Comparison with Similar Compounds

The structural and functional attributes of (1,5-dimethyl-1H-pyrrol-2-yl)methylamine are best contextualized against related pyrrole and heterocyclic analogs. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Pyrrole Derivatives

Key Comparisons:

Core Heterocycle Differences :

- Pyrrole vs. Pyrazole : The pyrazole analog (1,5-dimethyl-1H-pyrazol-3-yl)methylamine (CAS 423768-52-9) replaces one pyrrole CH group with a nitrogen atom, increasing polarity and hydrogen-bond acceptor capacity . This alters reactivity in nucleophilic substitutions compared to the pyrrole-based target compound.

Substituent Effects :

- Methylamine vs. Alkyl Chains : The methylamine group in the target compound enhances nucleophilicity, making it suitable for coupling reactions in drug synthesis. In contrast, 3-N-octylpyrrole (CAS 118799-18-1) features a long alkyl chain, prioritizing hydrophobic interactions for applications like conductive polymer coatings .

Biological Activity :

- The (3,5-dimethylpyrrolyl)methylene moiety in obatoclax mesylate (CAS 803712-79-0) demonstrates how pyrrole derivatives can be integrated into larger pharmacophores for targeted therapies. The methyl groups stabilize the pyrrole ring, while the methylene bridge facilitates binding to BCL-2 family proteins in cancer cells .

Crystallographic Behavior :

- Hydrogen-bonding patterns in pyrrole derivatives, as analyzed via graph set theory, show that methylamine substituents promote N–H···N interactions, influencing crystal packing and stability . This contrasts with pyrazole analogs, where additional N-atoms enable more complex supramolecular architectures .

Q & A

Basic Research Questions

Q. How can (1,5-dimethyl-1H-pyrrol-2-yl)methylamine be synthesized and characterized in academic research settings?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, derivatives of pyrrole-containing amines are synthesized by refluxing intermediates with amines under inert atmospheres, followed by purification via column chromatography . Characterization involves nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, infrared (IR) spectroscopy for functional group analysis, and high-resolution mass spectrometry (HRMS) for molecular weight validation. Crystallographic refinement using SHELX software (e.g., SHELXL) can resolve molecular geometry .

Q. What are the recommended analytical techniques for confirming the purity and structure of this compound?

- Methodology :

- Purity : High-performance liquid chromatography (HPLC) with factorial design optimization (e.g., varying pH, solvent composition) ensures separation from byproducts .

- Structural Confirmation :

- ¹H/¹³C NMR : Assign peaks for methyl groups (δ ~2.2 ppm) and pyrrole protons (δ ~6.5 ppm) .

- HRMS : Validate the molecular ion peak (e.g., m/z calculated for C₈H₁₃N₂: 137.1079) .

- X-ray Crystallography : Use SHELXL for refining crystal structures, particularly for hydrogen bonding analysis .

Q. What factors influence the solubility and stability of this compound under varying experimental conditions?

- Key Factors :

- Solubility : Polar aprotic solvents (e.g., DMF, pyridine) enhance solubility due to hydrogen-bond acceptor properties .

- pH Stability : Degradation occurs under strongly acidic/basic conditions; neutral pH (6–8) is optimal .

- Temperature : Store at –20°C to prevent decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yield data for this compound derivatives?

- Methodology :

- Factorial Design : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to trace low-yield reactions to competing pathways (e.g., dimerization) .

- Computational Modeling : Predict reaction energetics using density functional theory (DFT) to rationalize yield disparities .

Q. What methodologies are employed to analyze hydrogen bonding networks in this compound crystals?

- Methodology :

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., rings, chains) using Etter’s rules to predict packing motifs .

- SHELX Refinement : Resolve intermolecular interactions (e.g., N–H···N bonds) in crystallographic data .

- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength .

Q. How can computational models predict the physicochemical behavior of this compound in complex systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate solvation effects in mixed solvents (e.g., chloroform/methanol) .

- pKa Prediction : Use thermodynamic models to estimate protonation states under physiological conditions .

- Docking Studies : Evaluate binding affinities for drug design applications (e.g., with quinazoline scaffolds) .

Q. What strategies are effective for incorporating this compound into pharmacologically active compounds?

- Methodology :

- Schiff Base Formation : React with carbonyl groups to create imine-linked prodrugs (e.g., obatoclax derivatives) .

- Quinazoline Hybrids : Couple with 2-phenylquinazolin-4-amine cores via alkyl linkers for anticancer activity .

- Bioisosteric Replacement : Substitute pyrrole with pyrazole to modulate pharmacokinetics .

Q. How can experimental design optimize the synthesis of this compound under resource constraints?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.